molecular formula C18H19BrN2O3S B259005 N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide

N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B259005
M. Wt: 423.3 g/mol
InChI Key: UFYFRLWFZWFTSA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as BPN-14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D) and has been shown to have beneficial effects on memory and cognitive function in preclinical studies.

Mechanism of Action

N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide works by selectively inhibiting the activity of PDE4D, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide increases cAMP levels in the brain, which has been shown to improve memory and cognitive function.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects in the brain. In addition to its effects on cAMP levels, it has been shown to reduce the levels of inflammatory cytokines and to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide for lab experiments is its selectivity for PDE4D, which reduces the risk of off-target effects. However, like all drugs, N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide has limitations. For example, it may have limited efficacy in certain patient populations or may have unwanted side effects.

Future Directions

There are a number of potential future directions for research on N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective PDE4D inhibitors. Another area of interest is the investigation of N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide's effects on other cognitive disorders, such as Parkinson's disease and schizophrenia. Finally, there is interest in exploring the potential use of N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide in combination with other drugs for the treatment of cognitive disorders.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 3-bromobenzoyl chloride with piperidine to form N-(3-bromophenyl)piperidine-4-carboxamide. This intermediate is then reacted with sodium sulfonate to form N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide.

Scientific Research Applications

N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and cognitive function. It has also been shown to have anti-inflammatory and neuroprotective effects in the brain.

properties

Product Name

N-(3-bromophenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

N-(3-bromophenyl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H19BrN2O3S/c19-15-7-5-8-16(13-15)20-18(22)14-6-4-9-17(12-14)25(23,24)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22)

InChI Key

UFYFRLWFZWFTSA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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